
2-氯-4-十一烷酰基吡啶
描述
2-Chloro-4-undecanoylpyridine (2-Cl-4-UP) is a synthetic organic compound with a unique structure and properties that make it useful in a variety of scientific research applications. It is a colorless, odorless solid that is soluble in most organic solvents. 2-Cl-4-UP has an average molecular weight of 191.64 g/mol and a boiling point of 278°C. It is a member of the class of compounds known as pyridines, which are characterized by the presence of a nitrogen-containing ring. 2-Cl-4-UP has been studied extensively in the fields of biochemistry and physiology due to its potential applications in the development of new drugs and treatments.
科学研究应用
果实单性结实诱导
2-氯-4-十一烷酰基吡啶,也称为N-(2-氯-4-吡啶基)-N′-苯基脲(CPPU),已被用于诱导果实单性结实 . 单性结实是指在没有受精的情况下,果实自然或人工诱导发育,从而形成无籽果实 . 在一项关于梨属植物‘翠冠’梨的研究中,发现GA4?7和/或CPPU诱导了具有小果心和高可食用比率的单性结实果实 .
果实品质提升
2-氯-4-十一烷酰基吡啶的应用被发现可以提高果实品质 . 在同一样本中关于梨属植物‘翠冠’梨的研究中,观察到由GA4?7诱导的单性结实果实中蔗糖积累量明显高于授粉果实和CPPU诱导果实,而有机酸含量更低 .
果实大小调节
2-氯-4-十一烷酰基吡啶已被用于调节果实的大小 . 在关于梨属植物‘翠冠’梨的研究中,发现GA4?7处理诱导了形状正常的果实,具有优良的品质和正常的大小,而CPPU处理导致形状异常的果实,果实尺寸更大,花萼管异常膨胀 .
果实坐果诱导
该化合物已被用于诱导果实坐果 . 在所有GA4?7处理中,500 mg L-1 GA4?7诱导的坐果率最高(91.88%),与200 mg L-1 GA4?7诱导的果实相比,果实尺寸增加了85% .
作用机制
Target of Action
The primary targets of 2-Chloro-4-undecanoylpyridine are the EGFR and VEGFR-2 receptors . These receptors play a crucial role in cell signaling pathways, particularly in the regulation of cell growth and division. When these receptors are activated, they trigger a series of chemical reactions inside the cell that instruct the cell to grow, divide, or perform specific functions.
Mode of Action
2-Chloro-4-undecanoylpyridine interacts with its targets, the EGFR and VEGFR-2 receptors, by binding to them . This binding can inhibit the normal function of these receptors, thereby disrupting the cell signaling pathways they regulate. The disruption of these pathways can lead to changes in cell behavior, such as reduced cell growth or division.
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-4-undecanoylpyridine are those regulated by the EGFR and VEGFR-2 receptors . These pathways are involved in a variety of cellular processes, including cell growth, division, and differentiation. By inhibiting these receptors, 2-Chloro-4-undecanoylpyridine can disrupt these processes, potentially leading to a variety of downstream effects.
Result of Action
The molecular and cellular effects of 2-Chloro-4-undecanoylpyridine’s action are primarily related to its inhibition of the EGFR and VEGFR-2 receptors . By inhibiting these receptors, the compound can disrupt cell signaling pathways, leading to changes in cell behavior. These changes can include reduced cell growth or division, which could potentially have therapeutic applications in conditions characterized by abnormal cell growth, such as cancer.
生化分析
Biochemical Properties
2-Chloro-4-undecanoylpyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in lipid metabolism, such as lipases and esterases. These interactions often involve the binding of 2-Chloro-4-undecanoylpyridine to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, 2-Chloro-4-undecanoylpyridine can form complexes with proteins, affecting their structural conformation and function .
Cellular Effects
The effects of 2-Chloro-4-undecanoylpyridine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Chloro-4-undecanoylpyridine has been shown to alter the expression of genes involved in inflammatory responses and oxidative stress. It also affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, 2-Chloro-4-undecanoylpyridine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, 2-Chloro-4-undecanoylpyridine has been found to inhibit the activity of certain kinases, which are crucial for cell signaling pathways. This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting gene expression and cellular responses . Additionally, 2-Chloro-4-undecanoylpyridine can modulate enzyme activity by acting as a competitive inhibitor or allosteric modulator.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-undecanoylpyridine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-4-undecanoylpyridine is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to 2-Chloro-4-undecanoylpyridine has been associated with changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Chloro-4-undecanoylpyridine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, 2-Chloro-4-undecanoylpyridine can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage .
Metabolic Pathways
2-Chloro-4-undecanoylpyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in lipid and carbohydrate metabolism. For example, 2-Chloro-4-undecanoylpyridine can modulate the activity of enzymes involved in the β-oxidation of fatty acids, leading to changes in metabolic flux and metabolite levels. Additionally, the compound can influence the tricarboxylic acid (TCA) cycle by affecting the activity of key enzymes, such as citrate synthase and succinate dehydrogenase .
Transport and Distribution
The transport and distribution of 2-Chloro-4-undecanoylpyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms. Once inside the cell, 2-Chloro-4-undecanoylpyridine can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 2-Chloro-4-undecanoylpyridine is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, and nucleus. Targeting signals and post-translational modifications play essential roles in directing 2-Chloro-4-undecanoylpyridine to these compartments. The localization of the compound within these organelles can influence its interactions with biomolecules and its overall biochemical activity .
属性
IUPAC Name |
1-(2-chloropyridin-4-yl)undecan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO/c1-2-3-4-5-6-7-8-9-10-15(19)14-11-12-18-16(17)13-14/h11-13H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRWBLNDDNSYSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)C1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642140 | |
| Record name | 1-(2-Chloropyridin-4-yl)undecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898784-78-6 | |
| Record name | 1-(2-Chloropyridin-4-yl)undecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



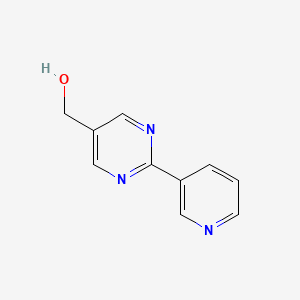


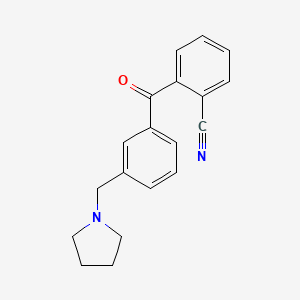
![3,5-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1613697.png)
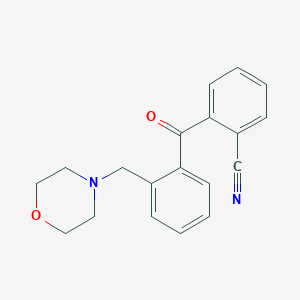
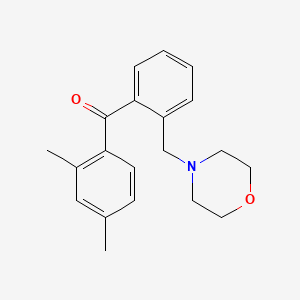
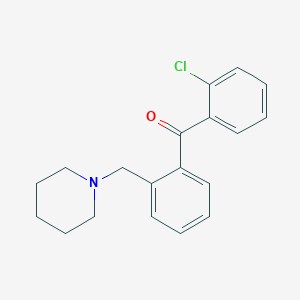

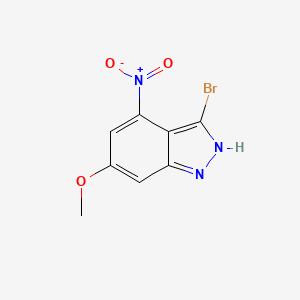

![6-[4-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic Acid](/img/structure/B1613709.png)
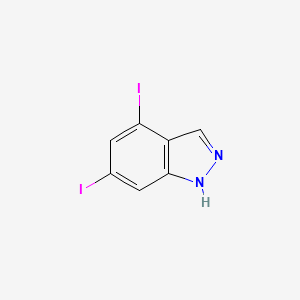
![3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1613713.png)